Cas no 100760-03-0 ((1R)-1-(3,4-dimethylphenyl)ethan-1-ol)

(1R)-1-(3,4-Dimethylphenyl)ethan-1-ol is a chiral secondary alcohol featuring a stereocenter at the 1-position of the ethyl group attached to a 3,4-dimethylphenyl ring. This compound is of interest in asymmetric synthesis and pharmaceutical intermediates due to its enantiomeric purity and structural functionality. The presence of the (1R)-configuration enhances its utility in stereoselective reactions, while the electron-rich aromatic ring system contributes to its reactivity in coupling or derivatization processes. Its well-defined chirality makes it valuable for applications requiring high enantioselectivity, such as catalyst design or bioactive molecule development. The compound is typically characterized by NMR and chiral HPLC to confirm purity and stereochemical integrity.
(1R)-1-(3,4-dimethylphenyl)ethan-1-ol structure
100760-03-0 structure
Product name:(1R)-1-(3,4-dimethylphenyl)ethan-1-ol
CAS No:100760-03-0
MF:C10H14O
MW:150.217563152313
CID:4558963
PubChem ID:13597247

(1R)-1-(3,4-dimethylphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-1-(3,4-dimethylphenyl)ethan-1-ol
    • Benzenemethanol, α,3,4-trimethyl-, (αR)-
    • Inchi: 1S/C10H14O/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9,11H,1-3H3/t9-/m1/s1
    • InChI Key: WTTSQZZOTXFJJG-SECBINFHSA-N
    • SMILES: [C@@H](C1=CC=C(C)C(C)=C1)(O)C

Computed Properties

  • Exact Mass: 150.104465g/mol
  • Monoisotopic Mass: 150.104465g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2Ų
  • Molecular Weight: 150.22g/mol
  • XLogP3: 2.2

(1R)-1-(3,4-dimethylphenyl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
R701760-10mg
(1R)-1-(3,4-dimethylphenyl)ethan-1-ol
100760-03-0
10mg
$ 50.00 2022-06-03
Enamine
EN300-59313-0.25g
(1R)-1-(3,4-dimethylphenyl)ethan-1-ol
100760-03-0 95.0%
0.25g
$289.0 2025-03-15
Enamine
EN300-59313-0.5g
(1R)-1-(3,4-dimethylphenyl)ethan-1-ol
100760-03-0 95.0%
0.5g
$480.0 2025-03-15
Enamine
EN300-59313-2.5g
(1R)-1-(3,4-dimethylphenyl)ethan-1-ol
100760-03-0 95.0%
2.5g
$1202.0 2025-03-15
Aaron
AR01A8D9-2.5g
(1R)-1-(3,4-dimethylphenyl)ethan-1-ol
100760-03-0 95%
2.5g
$1678.00 2023-12-16
A2B Chem LLC
AV55921-100mg
(1R)-1-(3,4-dimethylphenyl)ethan-1-ol
100760-03-0 95%
100mg
$248.00 2024-04-20
A2B Chem LLC
AV55921-1g
(1R)-1-(3,4-dimethylphenyl)ethan-1-ol
100760-03-0 95%
1g
$682.00 2024-04-20
Aaron
AR01A8D9-1g
(1R)-1-(3,4-dimethylphenyl)ethan-1-ol
100760-03-0 95%
1g
$870.00 2023-12-16
Aaron
AR01A8D9-10g
(1R)-1-(3,4-dimethylphenyl)ethan-1-ol
100760-03-0 95%
10g
$3653.00 2023-12-16
A2B Chem LLC
AV55921-2.5g
(1R)-1-(3,4-dimethylphenyl)ethan-1-ol
100760-03-0 95%
2.5g
$1301.00 2024-04-20

(1R)-1-(3,4-dimethylphenyl)ethan-1-ol Related Literature

Additional information on (1R)-1-(3,4-dimethylphenyl)ethan-1-ol

Comprehensive Overview of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol (CAS No. 100760-03-0): Properties, Applications, and Industry Insights

The compound (1R)-1-(3,4-dimethylphenyl)ethan-1-ol (CAS No. 100760-03-0) is a chiral aromatic alcohol with significant relevance in pharmaceutical and fine chemical industries. Its unique stereochemistry and functional group make it a valuable intermediate in the synthesis of bioactive molecules. With the growing demand for enantiomerically pure compounds, this substance has garnered attention for its role in asymmetric synthesis and drug development.

Chemically, (1R)-1-(3,4-dimethylphenyl)ethan-1-ol features a 3,4-dimethylphenyl group attached to a chiral carbon bearing a hydroxyl group. This structure contributes to its lipophilicity and hydrogen-bonding capacity, properties critical for interactions in biological systems. Researchers frequently explore its derivatives for applications in catalysis, flavor/fragrance formulations, and agrochemicals, aligning with trends in sustainable chemistry.

Recent advancements in green chemistry have highlighted the importance of efficient synthetic routes for compounds like 100760-03-0. Innovations such as enzymatic resolution and transition-metal catalysis are being leveraged to produce this alcohol with higher enantiomeric excess (ee) and lower environmental impact. These methods address the industry's shift toward carbon-neutral processes, a topic dominating scientific discourse.

From a commercial perspective, (1R)-1-(3,4-dimethylphenyl)ethan-1-ol is often searched in conjunction with terms like "chiral building blocks", "pharmaceutical intermediates", and "asymmetric reduction". Its CAS number (100760-03-0) is a key identifier in patent literature and regulatory documents, emphasizing its industrial significance. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify its purity and configuration.

In the context of drug discovery, this compound's derivatives are investigated for their potential in central nervous system (CNS) therapies and anti-inflammatory agents. The 3,4-dimethylphenyl moiety is particularly notable for its ability to modulate receptor binding, a feature exploited in designing novel therapeutics. Such applications resonate with current searches for "next-generation drug scaffolds" and "targeted molecular design".

Regulatory compliance and quality control are paramount when handling 100760-03-0. Manufacturers adhere to stringent guidelines like ICH Q7 and GMP to ensure batch consistency. The compound's stability under various storage conditions (e.g., inert atmosphere, low humidity) is frequently queried, reflecting end-user concerns about supply chain integrity.

Future research directions may explore continuous flow synthesis of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol to enhance scalability. Additionally, its integration into machine learning-driven molecular design platforms could accelerate the discovery of high-value derivatives. These trends align with broader interests in Industry 4.0 and digital transformation in chemical R&D.

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